molecular formula C21H21ClN4O2 B2521119 (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1448130-94-6

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2521119
CAS RN: 1448130-94-6
M. Wt: 396.88
InChI Key: YQMGZAOSXNLLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound under analysis, "(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone," is a complex organic molecule that appears to be related to the family of compounds described in the provided papers. Although the exact compound is not directly studied in the papers, the structural motifs such as piperidinyl methanone and chlorophenyl groups are present in the compounds that have been analyzed.

Synthesis Analysis

The synthesis of related compounds involves substitution reactions, as seen in the paper discussing the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This compound was synthesized through a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the compound of interest could potentially be synthesized through similar substitution reactions, possibly involving chloropyridinyl and methylphenylpyrazolyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . The dihedral angles between the benzene ring and the piperidine rings in another compound were found to be 51.6 and 89.5 degrees, respectively . These structural details provide insight into the possible conformation of the compound of interest.

Chemical Reactions Analysis

The chemical reactions of related compounds involve intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure. For example, the compound with hydroxypiperidine and piperidinyl substituents forms intermolecular O—H⋯O hydrogen bonds, leading to the formation of chains along the c-axis direction . Additionally, the compound characterized by exhibits both inter and intramolecular hydrogen bonds of the type O—H⋯O and C—H⋯O, as well as C—Cl⋯π and π⋯π interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. The density functional theory (DFT) calculation was employed to optimize the structural coordinates, and the results substantiate the experimental findings . The HOMO-LUMO energy gap and other electronic parameters were evaluated to identify the reactive sites on the molecular surface using the molecular electrostatic potential map. The thermal properties were studied using thermogravimetric analysis, revealing that the structure was stable in a specific temperature range . These findings can be extrapolated to predict the properties of the compound of interest, suggesting it may have similar stability and electronic characteristics.

Scientific Research Applications

Molecular Structure and Heterocyclic Chemistry

Research in the field of heterocyclic chemistry has shown interest in compounds with structural similarities to the specified compound, exploring their synthesis, molecular structure, and properties. Studies such as those by Swamy et al. (2013) and Lakshminarayana et al. (2009) have focused on synthesizing isomorphous structures and analyzing their molecular structure using crystallography, shedding light on the chlorine-methyl exchange rule and the stability of these compounds (Swamy et al., 2013); (Lakshminarayana et al., 2009).

Molecular Docking and Biological Evaluation

The potential therapeutic implications of compounds similar to the specified chemical have been explored through molecular docking studies and biological evaluations. Research by Ravula et al. (2016) and Katariya et al. (2021) highlights the synthesis of novel pyrazoline derivatives, investigating their anti-inflammatory, antibacterial, anticancer, and antimicrobial properties through both experimental and computational approaches (Ravula et al., 2016); (Katariya et al., 2021).

Antimicrobial and Anticancer Activities

Further investigations into the antimicrobial and anticancer activities of pyrazole derivatives have been conducted, offering insights into their potential as pharmaceutical agents. Studies by Kumar et al. (2012) and Hafez et al. (2016) demonstrate the synthesis and screening of pyrazoline derivatives for their antimicrobial activity, with some showing promising results compared to standard drugs (Kumar et al., 2012); (Hafez et al., 2016).

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMGZAOSXNLLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.